N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C21H16ClFN2O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-18-12-7-13-19(23)17(18)14-24-25-20(26)21(27,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,27H,(H,25,26)/b24-14+ |
InChI Key |
OBPWFSYJHURPCO-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C=CC=C3Cl)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C=CC=C3Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.